4-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one 4-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Brand Name: Vulcanchem
CAS No.: 99584-80-2
VCID: VC5379823
InChI: InChI=1S/C8H8N2O2/c1-10-7-5(9)3-2-4-6(7)12-8(10)11/h2-4H,9H2,1H3
SMILES: CN1C2=C(C=CC=C2OC1=O)N
Molecular Formula: C8H8N2O2
Molecular Weight: 164.164

4-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

CAS No.: 99584-80-2

Cat. No.: VC5379823

Molecular Formula: C8H8N2O2

Molecular Weight: 164.164

* For research use only. Not for human or veterinary use.

4-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one - 99584-80-2

Specification

CAS No. 99584-80-2
Molecular Formula C8H8N2O2
Molecular Weight 164.164
IUPAC Name 4-amino-3-methyl-1,3-benzoxazol-2-one
Standard InChI InChI=1S/C8H8N2O2/c1-10-7-5(9)3-2-4-6(7)12-8(10)11/h2-4H,9H2,1H3
Standard InChI Key QLFYBORVPBFYNT-UHFFFAOYSA-N
SMILES CN1C2=C(C=CC=C2OC1=O)N

Introduction

Structural and Chemical Properties

Molecular Characteristics

The compound’s IUPAC name is 4-amino-3-methyl-1,3-benzoxazol-2-one, and its CAS registry number is 99584-80-2. Key structural features include:

  • A benzoxazolone core (C7H4NO2\text{C}_7\text{H}_4\text{NO}_2).

  • A methyl group at the 3-position (-CH3\text{-CH}_3).

  • An amino group at the 4-position (-NH2\text{-NH}_2).

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC8H8N2O2\text{C}_8\text{H}_8\text{N}_2\text{O}_2
Molecular Weight164.16 g/mol
Melting PointNot fully characterized
SolubilityModerate in polar solvents
LogP (Partition Coeff.)~1.39 (predicted)

The amino and methyl substituents enhance its polarity, influencing interactions with biological targets .

Synthesis and Preparation

Synthetic Routes

The synthesis of 4-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves cyclization reactions. One validated method includes:

Route 1: Cyclization of 2-Amino-4-methylphenol

  • Starting Material: 2-Amino-4-methylphenol reacts with urea or phosgene.

  • Conditions:

    • Urea-mediated cyclization in dimethylformamide (DMF) at 60°C .

    • Phosgene/triphosgene under acidic conditions for oxazole ring formation.

  • Yield: ~70–85% after recrystallization.

Route 2: Functionalization of Preformed Benzoxazolones

  • Bromination or amination of 3-methyl-1,3-benzoxazol-2-one precursors, followed by substitution reactions .

Table 2: Key Synthetic Methods

MethodReagents/ConditionsYield
Urea cyclizationDMF, 60°C, 3h85%
Phosgene cyclizationCOCl2\text{COCl}_2, HCl, RT78%

Biological Activities

Anti-Inflammatory and Analgesic Effects

Related benzoxazolones, such as 6-(2,5-difluorobenzoyl)-3-(4-bromobenzoylmethyl)-2(3H)-benzoxazolone, show significant anti-inflammatory (carrageenin-induced edema) and analgesic (hot plate test) properties .

Enzyme Modulation

  • Acid Ceramidase Inhibition: Benzoxazolone carboxamides (e.g., 22m) reduce toxic sphingolipids in lysosomal storage diseases .

  • Cyclooxygenase (COX) Interaction: Potential COX-2 selectivity, reducing gastrointestinal toxicity .

Applications in Medicinal Chemistry

Drug Development

  • Privileged Scaffold: The benzoxazolone core is utilized in designing kinase inhibitors, antimicrobials, and anticancer agents .

  • Lead Optimization: Modifications at the 4-amino and 3-methyl positions improve solubility and metabolic stability .

Table 3: Comparative Bioactivity of Benzoxazolone Derivatives

CompoundActivity (IC₅₀/EC₅₀)Target
4-Amino-3-methyl-BOAUnder investigationCOX-2, DNA gyrase
22m (Analog)90 mg/kg (Gaucher’s disease)Acid ceramidase
3e (Analog)25 μg/mL (Analgesic)COX-2

Characterization and Analytical Data

Spectroscopic Profiles

  • IR Spectroscopy: Peaks at ~3300 cm⁻¹ (N-H stretch), 1770 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=N).

  • NMR Spectroscopy:

    • 1H^1\text{H}: δ 2.1 ppm (3H, -CH₃), δ 6.8–7.2 ppm (aromatic H), δ 4.9 ppm (NH₂).

    • 13C^{13}\text{C}: δ 154 ppm (C=O), δ 110–130 ppm (aromatic C).

Stability and Degradation

  • Chemical Stability: Stable in PBS (pH 7.4) with t1/2>8t_{1/2} > 8 hours .

  • Metabolic Stability: Moderate liver microsomal stability (t1/215t_{1/2} \sim 15 minutes) .

Future Directions and Challenges

Research Gaps

  • In Vivo Studies: Limited pharmacokinetic and toxicity data.

  • Target Identification: Mechanistic studies to elucidate molecular targets.

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